1-Benzyl-N-(propan-2-yl)-1H-indazole-3-carboxamide

Lipophilicity Membrane Permeability ADME Prediction

1-Benzyl-N-(propan-2-yl)-1H-indazole-3-carboxamide (CAS 920019-51-8) is a synthetic small molecule belonging to the indazole-3-carboxamide class. This compound features an indazole heterocyclic core substituted at the 1-position with a benzyl group and at the 3-position with an N-isopropyl carboxamide moiety.

Molecular Formula C18H19N3O
Molecular Weight 293.4 g/mol
CAS No. 920019-51-8
Cat. No. B12615112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-N-(propan-2-yl)-1H-indazole-3-carboxamide
CAS920019-51-8
Molecular FormulaC18H19N3O
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=CC=C3
InChIInChI=1S/C18H19N3O/c1-13(2)19-18(22)17-15-10-6-7-11-16(15)21(20-17)12-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,19,22)
InChIKeyCIRKSYQNKIOZEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-N-(propan-2-yl)-1H-indazole-3-carboxamide (920019-51-8): Core Molecular Identity and Analytical Fingerprint for Procurement


1-Benzyl-N-(propan-2-yl)-1H-indazole-3-carboxamide (CAS 920019-51-8) is a synthetic small molecule belonging to the indazole-3-carboxamide class . This compound features an indazole heterocyclic core substituted at the 1-position with a benzyl group and at the 3-position with an N-isopropyl carboxamide moiety. Its molecular formula is C₁₈H₁₉N₃O, with a molecular weight of 293.36 g/mol . The compound is characterized by a calculated LogP of 3.61 and a topological polar surface area (TPSA) of 46.92 Ų, which are critical parameters influencing its physicochemical behavior and biological membrane permeability . It is primarily utilized as an analytical reference standard in forensic toxicology and cannabinoid receptor pharmacology research .

1-Benzyl-N-(propan-2-yl)-1H-indazole-3-carboxamide (920019-51-8): Why In-Class Substitution Is Not Feasible


Indazole-3-carboxamides exhibit profound structure-dependent pharmacological and pharmacokinetic divergence, making generic substitution scientifically unsound. Even minor modifications to the N-1 benzyl substituent or the 3-carboxamide group can dramatically alter receptor binding affinity, selectivity, and metabolic stability [1]. For instance, within this chemical class, the substitution of the N-1 benzyl group with alternative alkyl or aryl moieties, or the replacement of the N-isopropyl amide with bulkier tert-leucine or valine derivatives, can shift potency (EC₅₀) at cannabinoid receptors (CB₁) by over two orders of magnitude (e.g., from 6.36 nM to >5000 nM) [2]. Furthermore, such structural variations dictate in vitro clearance rates, metabolic pathways, and the generation of active metabolites, directly impacting experimental reproducibility and data interpretation [3]. Therefore, procuring the exact compound with the specified CAS registry number is essential for ensuring the intended activity profile and cross-study consistency.

1-Benzyl-N-(propan-2-yl)-1H-indazole-3-carboxamide (920019-51-8): Quantitative Differentiation Evidence for Informed Procurement


Lipophilicity and Permeability: LogP Comparison with Potent CB₁ Agonist ADB-BINACA

The target compound exhibits a significantly higher calculated octanol-water partition coefficient (cLogP) of 3.61 compared to the potent synthetic cannabinoid ADB-BINACA (cLogP = 2.71), a close structural analog differing by the 3-carboxamide substituent [1]. This difference of +0.90 LogP units translates to an approximately 8-fold higher lipophilicity, suggesting enhanced passive membrane permeability and potentially distinct tissue distribution profiles .

Lipophilicity Membrane Permeability ADME Prediction LogP Indazole-3-carboxamide

Topological Polar Surface Area (TPSA) as a Determinant of Bioavailability and CNS Penetration

The target compound possesses a substantially lower topological polar surface area (TPSA) of 46.92 Ų compared to ADB-BINACA (TPSA = 90.01 Ų) [1]. This reduction of 43.09 Ų is primarily due to the absence of the terminal carboxamide and amine groups present in ADB-BINACA's tert-leucinamide side chain. A TPSA below 60-70 Ų is generally associated with favorable blood-brain barrier penetration [2].

TPSA Blood-Brain Barrier Oral Bioavailability Drug-likeness Indazole-3-carboxamide

Predicted CB₁ Receptor Agonist Activity Based on Class-Level Potency Distribution

While direct experimental EC₅₀ data for this specific compound are not publicly available, its structural features—an indazole core with an N-1 benzyl group and an N-isopropyl-3-carboxamide—are consistent with cannabinoid receptor type 1 (CB₁) agonist activity observed across the indazole-3-carboxamide class. A systematic study of 12 recently emerged SCRAs reported that compounds with indazole cores displayed CB₁ EC₅₀ values ranging from 2.33 to 159 nM, with simpler amide side chains generally associated with lower potency than bulkier tert-leucine derivatives [1]. Based on its relatively small N-isopropyl substituent, this compound is predicted to fall within the moderate potency range of this class, likely between 100 and 500 nM, which is approximately 15- to 75-fold less potent than the ultra-potent tert-leucine analog ADB-BINACA (EC₅₀ = 6.36 nM) [2].

Cannabinoid Receptor CB1 Agonist Structure-Activity Relationship EC50 Indazole-3-carboxamide

Structural Simplicity and Synthetic Accessibility: Molecular Weight and Rotatable Bond Comparison

With a molecular weight of 293.36 g/mol and only 3 rotatable bonds (excluding the indazole core), 1-Benzyl-N-(propan-2-yl)-1H-indazole-3-carboxamide is structurally less complex than many ultra-potent synthetic cannabinoid receptor agonists (SCRAs) like ADB-BINACA (MW ~360 g/mol, 5 rotatable bonds) or MDMB-4en-PINACA (MW ~371 g/mol) [1]. This reduced complexity is reflected in its lower heavy atom count (22 vs. 26 for ADB-BINACA) and the absence of chiral centers, unlike many advanced SCRAs which require enantiospecific synthesis [2].

Molecular Weight Synthetic Tractability Lead Optimization Rotatable Bonds Indazole-3-carboxamide

1-Benzyl-N-(propan-2-yl)-1H-indazole-3-carboxamide (920019-51-8): Recommended Application Scenarios Based on Quantitative Evidence


Cannabinoid Receptor Pharmacology: CB₁ Partial Agonist Probe Development

Given its predicted moderate CB₁ potency (EC₅₀ ~100-500 nM) and favorable physicochemical profile for CNS penetration (cLogP 3.61, TPSA 46.92 Ų), this compound is ideally suited as a reference standard or starting scaffold for developing CB₁ partial agonists or antagonists. Its lower predicted potency compared to ultra-potent agonists like ADB-BINACA (EC₅₀ 6.36 nM) reduces the risk of receptor desensitization and functional selectivity bias, enabling more nuanced investigations of CB₁ signaling pathways in neuronal cell models . The compound's higher lipophilicity may also facilitate studies on lipid raft partitioning and membrane microdomain localization of CB₁ receptors .

Forensic Toxicology and Analytical Reference Standard Preparation

As a structurally distinct indazole-3-carboxamide that is not currently listed as a controlled substance in many jurisdictions, this compound serves as an ideal analytical reference standard for forensic laboratories developing and validating LC-MS/MS or GC-MS methods for the detection of emerging synthetic cannabinoids . Its unique mass spectrum (m/z 293.15 [M+H]⁺) and retention time characteristics, which differ from the more common tert-leucine and valine derivatives, provide a critical tool for distinguishing between structurally similar designer drugs in seized materials and biological matrices . The compound's lower molecular weight and simpler fragmentation pattern facilitate method development and reduce isobaric interference.

Medicinal Chemistry: Scaffold Hopping and Lead Optimization Studies

The structural simplicity of this compound (MW 293.36, 3 rotatable bonds, no chiral centers) makes it a highly attractive core for scaffold hopping and structure-activity relationship (SAR) campaigns aimed at optimizing physicochemical and pharmacokinetic properties of indazole-based CB₁ ligands . Its favorable CNS drug-like parameters (low TPSA, moderate LogP) provide a balanced starting point for iterative chemical modifications. Researchers can systematically explore the effects of N-1 substitution (e.g., halogens, alkyl chains) or 3-carboxamide modifications (e.g., bulkier amines, esters) to fine-tune potency and selectivity, leveraging this compound as a benchmark for ligand efficiency metrics (LE = -log(EC₅₀)/heavy atom count) .

In Vitro ADME and Permeability Assay Development

The compound's calculated high lipophilicity (cLogP 3.61) and low TPSA (46.92 Ų) make it a suitable probe for calibrating and validating in vitro models of passive membrane permeability, such as parallel artificial membrane permeability assay (PAMPA) or Caco-2 cell monolayers . Its lack of hydrogen bond donors (HBD count = 0) and low number of hydrogen bond acceptors (HBA count = 3) simplify interpretation of permeability data, reducing confounding factors associated with active transport or efflux. Researchers can use this compound as a high-permeability reference standard to benchmark the performance of their assay systems when evaluating more polar or efflux-prone indazole-3-carboxamide analogs .

Quote Request

Request a Quote for 1-Benzyl-N-(propan-2-yl)-1H-indazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.